Amolopin-1d
Description
Its mechanism involves selective inhibition of L-type calcium channels, reducing vascular smooth muscle contraction and improving blood flow. Preclinical trials highlight its extended half-life and enhanced tissue penetration compared to early-generation DHPs .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPMLAGLAANFLPELFCKITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Bioavailability : this compound demonstrates superior oral absorption (85–90%) compared to felodipine (15–25%) due to reduced first-pass metabolism .
Half-Life : Its extended half-life (35–40 hours) rivals amlodipine but avoids the latter’s dose-dependent side effects (e.g., peripheral edema) .
Metabolism : Unlike nifedipine, which is rapidly metabolized by CYP3A4, this compound exhibits slower hepatic clearance, attributed to steric hindrance from its diphenylamine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
